Cas no 5469-94-3 (p-Malonotoluidide)

p-Malonotoluidide structure
p-Malonotoluidide structure
Product name:p-Malonotoluidide
CAS No:5469-94-3
MF:C17H18N2O2
MW:282.33702
CID:367563
PubChem ID:95277

p-Malonotoluidide Chemical and Physical Properties

Names and Identifiers

    • Propanediamide,N1,N3-bis(4-methylphenyl)-
    • N,N'-Bis(4-methylphenyl)propanediamide
    • N,N'-DI-P-TOLYL-MALONAMIDE
    • p-malonotoluidide
    • N,N'-Bis(4-methylphenyl)malonamide
    • propanediamide, N~1~,N~3~-bis(4-methylphenyl)-
    • BRN 2701022
    • N1,N3-Di-p-tolylmalonamide
    • SCHEMBL8141144
    • CL-47345
    • Z56889094
    • EN300-01429
    • SR-01000512290
    • N1,N3-Bis(4-methylphenyl)malonamide
    • 5469-94-3
    • AB00584377-02
    • Propanediamide, N,N'-bis(4-methylphenyl)-
    • NCGC00175365-01
    • TimTec1_000203
    • MLS000712860
    • 6E-944
    • DTXSID70203147
    • HMS1534J05
    • N,N'-bis(p-tolyl)propanediamide
    • Oprea1_330033
    • N-(4-Methylphenyl)-N'-(4-methylphenyl)propane-1,3-diamide
    • MFCD00419232
    • BRD-K65320723-001-01-3
    • SMR000282627
    • AKOS000115052
    • SR-01000512290-1
    • NSC 26925
    • HMS2684J05
    • NSC-26925
    • F8881-3341
    • Propanediamide, N1,N3-bis(4-methylphenyl)-
    • CHEMBL342477
    • CS-0453517
    • NSC26925
    • Oprea1_707817
    • 3-12-00-02073 (Beilstein Handbook Reference)
    • p-Malonotoluidide
    • MDL: MFCD00419232
    • Inchi: InChI=1S/C17H18N2O2/c1-12-3-7-14(8-4-12)18-16(20)11-17(21)19-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
    • InChI Key: CIGKFIJIRVGTGE-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C)C=C2

Computed Properties

  • Exact Mass: 282.13694
  • Monoisotopic Mass: 282.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • PSA: 58.2

p-Malonotoluidide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-01429-0.05g
N,N'-bis(4-methylphenyl)propanediamide
5469-94-3 95%
0.05g
$19.0 2023-05-02
Enamine
EN300-01429-0.25g
N,N'-bis(4-methylphenyl)propanediamide
5469-94-3 95%
0.25g
$40.0 2023-05-02
Enamine
EN300-01429-5.0g
N,N'-bis(4-methylphenyl)propanediamide
5469-94-3 95%
5g
$230.0 2023-05-02
Enamine
EN300-01429-0.1g
N,N'-bis(4-methylphenyl)propanediamide
5469-94-3 95%
0.1g
$28.0 2023-05-02
TRC
N756608-50mg
p-Malonotoluidide
5469-94-3
50mg
$ 65.00 2022-06-03
Enamine
EN008-7162-5g
N,N'-bis(4-methylphenyl)propanediamide
5469-94-3 95%
5g
$230.0 2023-10-28
1PlusChem
1P00DIWI-2.5g
p-malonotoluidide
5469-94-3 95%
2.5g
$218.00 2025-02-26
Enamine
EN008-7162-0.05g
N,N'-bis(4-methylphenyl)propanediamide
5469-94-3 95%
0.05g
$19.0 2023-10-28
Enamine
EN008-7162-1g
N,N'-bis(4-methylphenyl)propanediamide
5469-94-3 95%
1g
$81.0 2023-10-28
Enamine
EN008-7162-0.1g
N,N'-bis(4-methylphenyl)propanediamide
5469-94-3 95%
0.1g
$28.0 2023-10-28

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